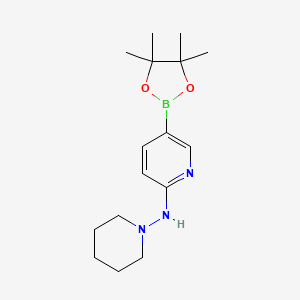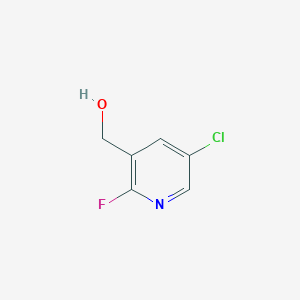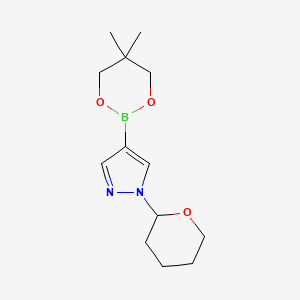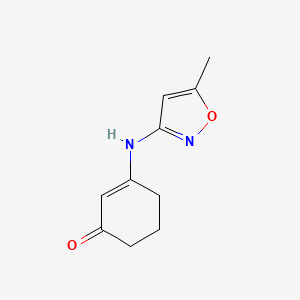
2-(2-(Trifluoromethyl)phenyl)piperidine hcl
Übersicht
Beschreibung
“2-(2-(Trifluoromethyl)phenyl)piperidine hcl” is a chemical compound with the CAS Number: 1391417-19-8 . It has a molecular weight of 265.71 . This compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
While specific synthesis methods for “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” were not found, there are general methods for synthesizing piperidine derivatives. For instance, trifluoromethylpyridines can be synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” is C12H15ClF3N . The InChI code is 1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H/t11-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s density is 1.126 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Stereochemical Studies and Analgetic Potency
Research has shown that the stereochemistry of piperidine derivatives, including those similar to 2-(2-(Trifluoromethyl)phenyl)piperidine HCl, plays a significant role in their interaction with opioid receptors. Stereoisomers of certain piperidine derivatives have been used to demonstrate the ability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring, indicating that the stereochemistry of these compounds can significantly influence their analgetic potency. This highlights the importance of stereochemical considerations in the development of potent analgesic agents (Fries et al., 1982).
Synthesis and Ring Expansion Methodologies
The synthesis and functionalization of piperidine derivatives, including those with a trifluoromethyl group, have been extensively studied. A notable method involves the use of non-activated aziridines as building blocks for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showcasing the versatility of these compounds in synthetic chemistry. Such methodologies enable the preparation of piperidine derivatives for potential pharmaceutical applications, underscoring their importance in medicinal chemistry (Vervisch et al., 2012).
Pharmaceutical Salt Formation and Monitoring
The application of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the salt formation process of a compound structurally related to 2-(2-(Trifluoromethyl)phenyl)piperidine HCl has demonstrated the technique's utility in pharmaceutical manufacturing. This approach allows for real-time process control, optimizing yield and minimizing impurities, which is crucial for the production of high-quality pharmaceuticals (Lin et al., 2006).
Exploration of Neuroleptic Agents
The synthesis routes to neuroleptic agents, which are key in treating psychiatric disorders, often involve piperidine derivatives as intermediates. These compounds are integral to the molecular structure of many pharmaceuticals used to manage conditions such as schizophrenia and bipolar disorder. The development of efficient synthetic pathways for these agents highlights the critical role of piperidine derivatives in medicinal chemistry (Botteghi et al., 2001).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “2-(2-(Trifluoromethyl)phenyl)piperidine hcl” were not found, piperidine and its derivatives are pivotal cornerstones in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVWIDMOJBRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)phenyl)piperidine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



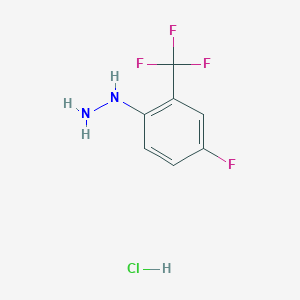
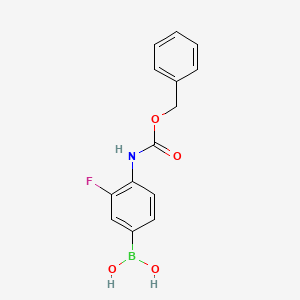
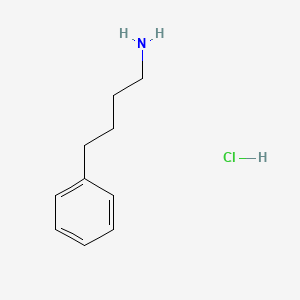
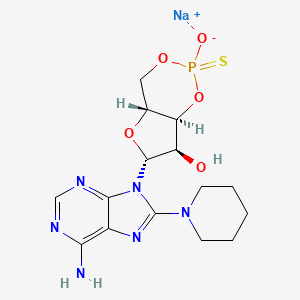
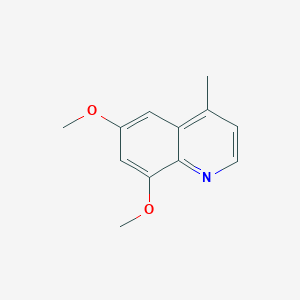
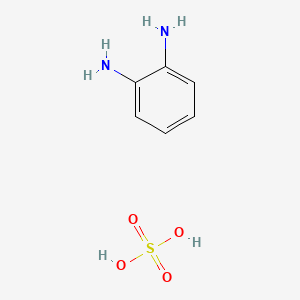
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
